

Technical Guide: Physical Characteristics of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

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Compound of Interest

Compound Name: 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

Cat. No.: B1279884

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Introduction

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a brominated pyridine ring coupled with a gem-dimethylnitrile group, makes it a versatile intermediate for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, intended to support research and development activities. All data is presented in a structured format for clarity and ease of comparison, supplemented with detailed experimental protocols for its characterization.

Physicochemical Properties

The fundamental physical and chemical properties of **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile** are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 2.1: General and Chemical Properties

Property	Value	Reference
CAS Number	871239-58-6	[1] [2]
Molecular Formula	C ₉ H ₉ BrN ₂	[1] [2]
Molecular Weight	225.08 g/mol	[3]
Exact Mass	223.99491 u	[3]
Appearance	Crystalline powder	[2]
Storage	Sealed in dry, 2-8°C	[1]

Table 2.2: Physical Characteristics

Property	Value	Reference
Melting Point	90-91°C	[2]
Density	1.416 g/cm ³	[2]
XLogP3	2.2	[3]
Topological Polar Surface Area	36.7 Å ²	[3]
Rotatable Bond Count	1	[3]

Structural and Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile**. While specific spectral data sets are not publicly available in detail, the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is confirmed by various chemical suppliers.[\[4\]](#) The following sections describe the expected spectral characteristics and general protocols for obtaining this data.

Table 3.1: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	225.00218
[M+Na] ⁺	246.98412
[M-H] ⁻	222.98762
[M] ⁺	223.99435

Data predicted by computational models.[\[5\]](#)

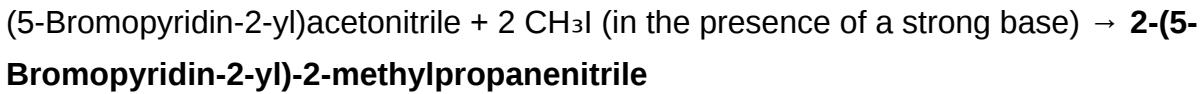
Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile**.

Synthesis Protocol (General)

A specific, detailed synthesis protocol for **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile** is not readily available in published literature. However, a general method for the synthesis of analogous 2-substituted-2-methylpropanenitriles can be proposed based on the alkylation of a corresponding pyridylacetonitrile.

Reaction Scheme:



Procedure:

- To a solution of (5-bromopyridin-2-yl)acetonitrile in a suitable aprotic solvent (e.g., anhydrous THF or DMF), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added portion-wise at a reduced temperature (e.g., 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen or argon).
- The reaction mixture is stirred for a period to allow for the formation of the carbanion.
- Two equivalents of methyl iodide (CH₃I) are then added dropwise to the reaction mixture.

- The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
- The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to afford the desired **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile**.

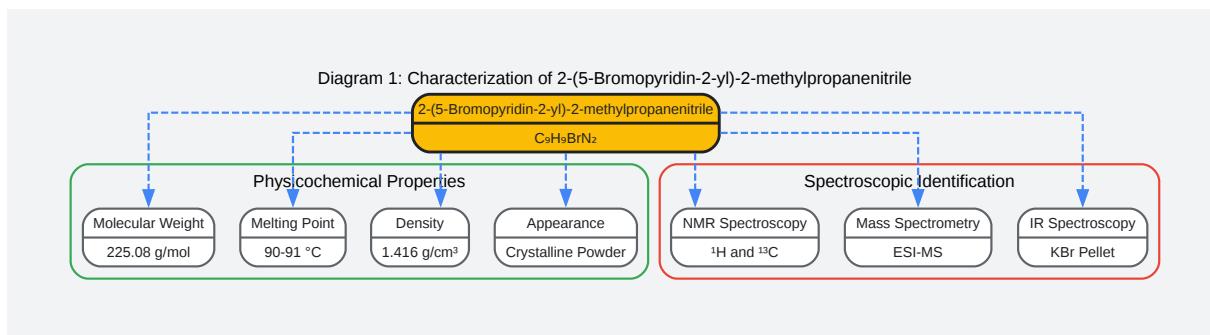
Characterization Protocols

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. The chemical shifts (δ) are reported in ppm relative to the solvent peak.
- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.

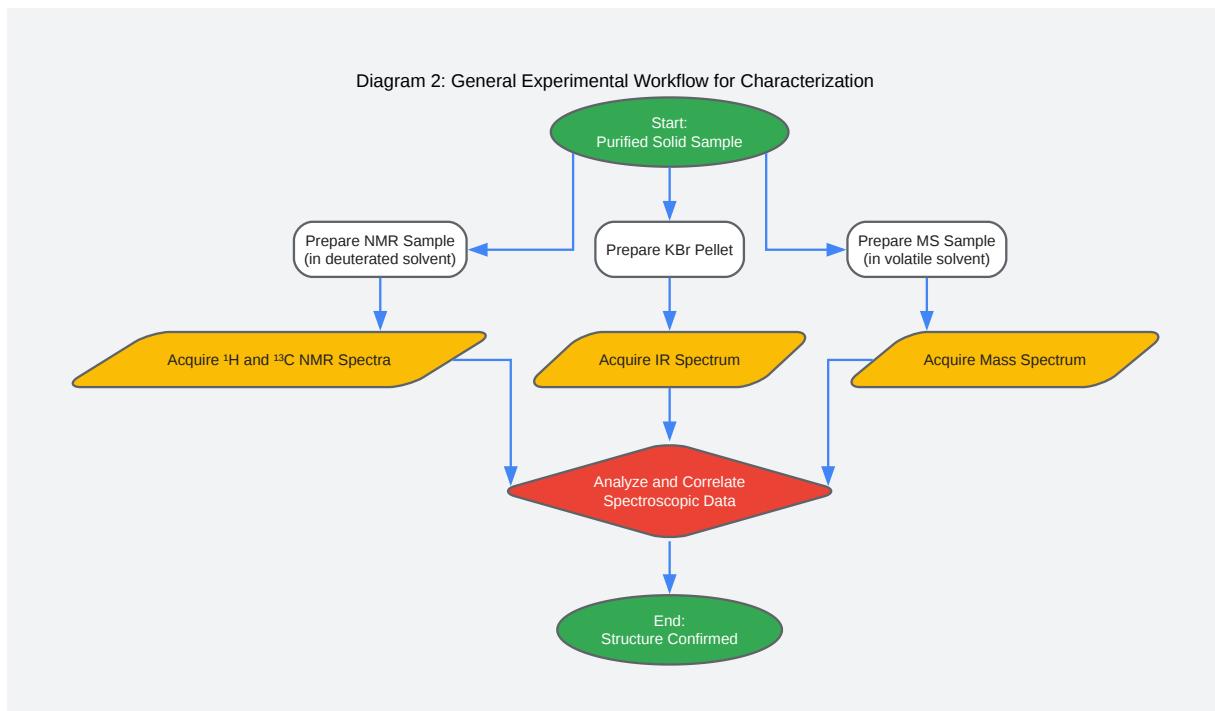
Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the characterization of **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile** and a general experimental workflow.



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Caption: Characterization of **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile**.



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Caption: General Experimental Workflow for Characterization.

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